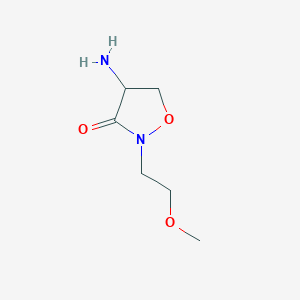
4-Amino-2-(2-methoxyethyl)isoxazolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-(2-methoxyethyl)isoxazolidin-3-one is a heterocyclic compound that belongs to the class of isoxazolidinones. This compound is characterized by a five-membered ring containing nitrogen and oxygen atoms, with an amino group and a methoxyethyl group attached to the ring. Isoxazolidinones are known for their diverse biological activities and are used in various fields, including medicinal chemistry and crop science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(2-methoxyethyl)isoxazolidin-3-one can be achieved through several methods. One common approach involves the cyclization of N-substituted hydroxylamines with functional allyl bromides. This reaction typically occurs in the presence of a base such as tert-butoxide in tert-butanol at reflux conditions . Another method involves the use of β-alkynyl hydroxamic acids, which undergo cyclization in the presence of gold(I) catalysts to form isoxazolidinones .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(2-methoxyethyl)isoxazolidin-3-one undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the nitrogen atom, leading to the formation of N-alkyl derivatives.
Oxidation and Reduction: Isoxazolidinones can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations may vary.
Common Reagents and Conditions
Alkylation: Common reagents include alkyl halides and bases such as potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include N-alkyl derivatives, oxidized or reduced forms of the compound, and substituted isoxazolidinones.
Scientific Research Applications
4-Amino-2-(2-methoxyethyl)isoxazolidin-3-one has several scientific research applications:
Medicinal Chemistry: Isoxazolidinones are important pharmacophores in medicinal chemistry.
Crop Science: Some isoxazolidinones exhibit herbicidal activity and are used as lead structures in crop protection research.
Organic Synthesis: The compound serves as a building block in the synthesis of various biologically active molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Amino-2-(2-methoxyethyl)isoxazolidin-3-one involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of α-d-amino acid oxidase, the compound binds to the enzyme’s active site, preventing the oxidation of amino acids. This inhibition can modulate physiological processes such as hormone secretion and synaptic transmission . Additionally, its interaction with γ-aminobutyric acid aminotransferase affects neuronal activity by altering the levels of γ-aminobutyric acid in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
Isoxazolidin-5-ones: These compounds share a similar five-membered ring structure but differ in the position of the amino group and other substituents.
Uniqueness
4-Amino-2-(2-methoxyethyl)isoxazolidin-3-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C6H12N2O3 |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
4-amino-2-(2-methoxyethyl)-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C6H12N2O3/c1-10-3-2-8-6(9)5(7)4-11-8/h5H,2-4,7H2,1H3 |
InChI Key |
FIGBFRFTCBWNRH-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C(CO1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


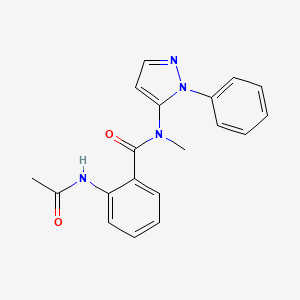

![2-(Chloromethyl)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12889965.png)
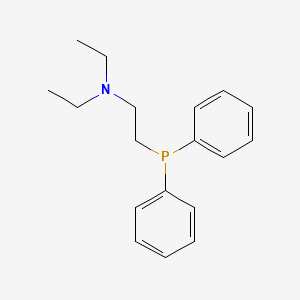
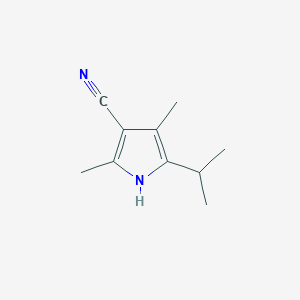
![4-(Benzo[d][1,3]dioxol-5-ylmethyl)-6,7-dimethoxyisoquinoline methanesulfonate](/img/structure/B12889973.png)

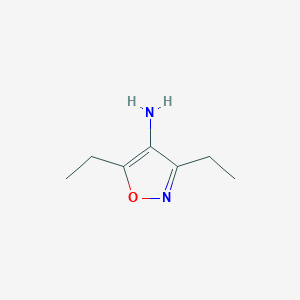
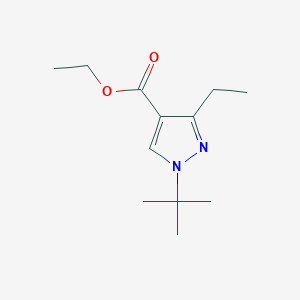

![2-Methyl-3-phenyl-5,6-dihydro-4H-cyclopenta[b]furan](/img/structure/B12890003.png)

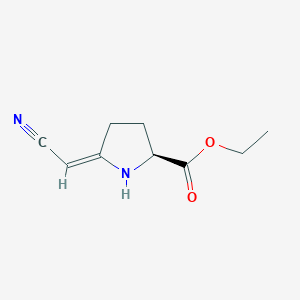
![8-Quinolinol, 7-[(4,5-dihydro-3-phenyl-5-isoxazolyl)methyl]-](/img/structure/B12890013.png)
